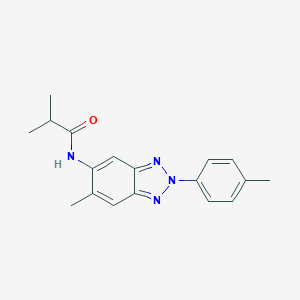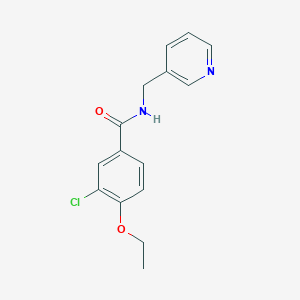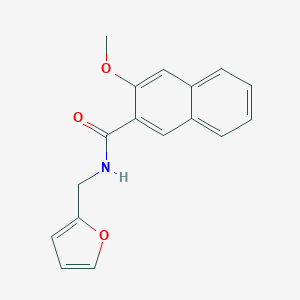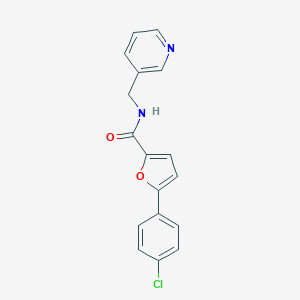![molecular formula C21H20N2O4 B251889 N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251889.png)
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as PBAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PBAF belongs to the class of compounds known as furamides, which are characterized by a furan ring attached to an amide group.
Mécanisme D'action
PBAF inhibits the activity of the proteasome by binding to its active site and blocking the substrate from entering. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces apoptosis. PBAF has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBAF has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and activating the UPR. It has also been shown to inhibit the activity of the NF-κB pathway, which can reduce inflammation and immune responses. PBAF has been found to be non-toxic to normal cells and has a low toxicity profile, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
PBAF has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in cancer therapy. However, PBAF has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of PBAF. One potential direction is the optimization of the synthesis method to improve the yield and purity of PBAF. Another direction is the investigation of the potential applications of PBAF in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to explore the mechanism of action of PBAF and its interactions with other cellular pathways. Overall, PBAF has shown promising results in biomedical research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of PBAF involves the reaction between 3-propoxybenzoic acid and 3-aminophenylfuramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields PBAF in high purity and yield, which can be further purified using column chromatography.
Applications De Recherche Scientifique
PBAF has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways and induce apoptosis. PBAF has shown promising results in the treatment of various cancers, including breast, prostate, and colon cancer, by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-11-26-18-9-3-6-15(13-18)20(24)22-16-7-4-8-17(14-16)23-21(25)19-10-5-12-27-19/h3-10,12-14H,2,11H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
DSUFHHWPLNGINP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)